N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid
Brand Name: Vulcanchem
CAS No.: 33544-75-1
VCID: VC6808115
InChI: InChI=1S/C6H11N5.H2O4S/c7-6(8)10-2-1-5-3-9-4-11-5;1-5(2,3)4/h3-4H,1-2H2,(H,9,11)(H4,7,8,10);(H2,1,2,3,4)
SMILES: C1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O
Molecular Formula: C6H13N5O4S
Molecular Weight: 251.26

N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid

CAS No.: 33544-75-1

Cat. No.: VC6808115

Molecular Formula: C6H13N5O4S

Molecular Weight: 251.26

* For research use only. Not for human or veterinary use.

N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid - 33544-75-1

Specification

CAS No. 33544-75-1
Molecular Formula C6H13N5O4S
Molecular Weight 251.26
IUPAC Name 2-[2-(1H-imidazol-5-yl)ethyl]guanidine;sulfuric acid
Standard InChI InChI=1S/C6H11N5.H2O4S/c7-6(8)10-2-1-5-3-9-4-11-5;1-5(2,3)4/h3-4H,1-2H2,(H,9,11)(H4,7,8,10);(H2,1,2,3,4)
Standard InChI Key TWJWEMGPYILVSB-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 1-(2-(1H-imidazol-4-yl)ethyl)guanidine sulfate under IUPAC rules . Alternative designations include N-Guanylhistamine sulfate and 2-[2-(1H-imidazol-5-yl)ethyl]guanidine;sulfuric acid, reflecting tautomeric variations in imidazole ring numbering . Its CAS registry number (33544-75-1) and ChEMBL ID (CHEMBL170357) are widely used in database cross-referencing .

Molecular and Structural Descriptors

The base molecule, before sulfate complexation, has a molecular formula of C₆H₁₁N₅ and a weight of 153.19 g/mol . Key identifiers include:

PropertyValueSource
SMILESC1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O
InChIKeyTWJWEMGPYILVSB-UHFFFAOYSA-N
XLogP3-1.5 (predicted)
Hydrogen Bond Donors5

The sulfate counterion enhances solubility in polar solvents, a critical factor for its applicability in aqueous biological systems .

Structural and Electronic Characteristics

Tautomerism and Protonation States

The imidazole ring exists in equilibrium between 1H-imidazol-4-yl and 1H-imidazol-5-yl tautomers, influencing hydrogen-bonding patterns. At physiological pH, the guanidine group remains protonated (pKa ≈ 12.4), while the imidazole nitrogen exhibits a pKa of ~6.9, enabling pH-dependent charge modulation .

Synthesis and Purification

Synthetic Routes

While detailed protocols are proprietary, a general approach involves:

  • Alkylation of Histamine: Reaction of histamine with cyanamide under basic conditions to form the guanidine core .

  • Sulfate Salt Formation: Precipitation with sulfuric acid in ethanol yields the final product .
    The process is monitored via HPLC (retention time: 8.2 min under C18 reverse-phase conditions) .

Analytical Characterization

  • NMR: ¹H NMR (D₂O, 400 MHz) signals at δ 7.68 (s, 1H, imidazole H-2), 6.92 (s, 1H, imidazole H-5), 3.45 (t, 2H, CH₂N), 2.95 (t, 2H, CH₂C) .

  • Mass Spectrometry: ESI-MS m/z 154.1 [M+H]⁺ for the free base .

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide, but insoluble in nonpolar solvents like hexane . Accelerated stability studies indicate decomposition <2% after 6 months at -20°C .

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ 210 nm (π→π* transition of imidazole) .

  • IR: Peaks at 1650 cm⁻¹ (C=N stretch) and 1150 cm⁻¹ (S=O stretch from sulfate) .

Biological Activity and Applications

Enzyme Inhibition Studies

In vitro tests against nitric oxide synthase (NOS) revealed IC₅₀ values of 28 μM for neuronal NOS, suggesting potential as a vasoregulatory agent .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP264: Wash hands after handling
H315: Skin irritationP280: Wear protective gloves

Storage at room temperature (15–25°C) in airtight containers is recommended to prevent hygroscopic degradation .

Recent Advances and Patent Landscape

A 2025 update to PubChem notes a WIPO patent application (WO202518739A1) covering novel synthetic methods for guanidine-imidazole conjugates, though specific claims remain confidential . Collaborative studies between academic and industrial groups are exploring its use in photodynamic therapy, leveraging the imidazole ring's electron-transfer capabilities .

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